(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a complex molecule that incorporates diverse functional groups, including a pyrazole, oxadiazole, piperidine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone typically involves a multi-step process:
Formation of the pyrazole ring: : This step involves the cyclization of appropriate starting materials under conditions like heating or reflux.
Oxadiazole synthesis: : Utilizing a dehydrating agent to promote the formation of the oxadiazole ring.
Piperidine incorporation: : N-alkylation reactions to introduce the piperidine moiety.
Final coupling: : Using common coupling reagents such as EDCI or DCC to attach the fluoromethoxyphenyl group.
Industrial Production Methods
Industrial-scale synthesis follows similar steps but uses optimized reaction conditions and catalysts to increase yield and efficiency. Typical methods include high-throughput synthesis techniques and automation to streamline production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can undergo several types of reactions:
Oxidation: : Can occur at the pyrazole or piperidine rings.
Reduction: : Typically involves the oxadiazole ring, under specific conditions.
Substitution: : Various positions on the aromatic and heterocyclic rings are susceptible to electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like KMnO₄ or CrO₃.
Reduction: : Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: : Reagents such as halogens, Grignard reagents, or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The primary products depend on the reaction type, such as:
Oxidation: : Yields oxidized derivatives of the compound.
Reduction: : Produces reduced forms, often affecting the oxadiazole ring.
Substitution: : Results in the replacement of specific substituents, modifying the chemical properties.
Scientific Research Applications
This compound finds use in various fields due to its unique structural properties:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Explored for its potential as a biochemical probe or modulator.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Applied in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: : These include enzymes, receptors, or nucleic acids where the compound can bind or modify activity.
Pathways Involved: : Signal transduction pathways, metabolic pathways, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(4-chlorophenyl)methanone
(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)(3-bromo-4-methoxyphenyl)methanone
Highlighting its Uniqueness
What sets this compound apart is its specific substitution pattern, incorporating a fluoro-methoxyphenyl group. This structural variation influences its reactivity, solubility, and biological interactions, rendering it distinct compared to other similar compounds.
Properties
IUPAC Name |
[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c1-3-26-16(6-9-22-26)19-23-18(24-29-19)13-7-10-25(11-8-13)20(27)14-4-5-17(28-2)15(21)12-14/h4-6,9,12-13H,3,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXUZOMPTFHYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.